molecular formula C10H11NO2 B13618504 1-Ethoxy-4-(isocyanatomethyl)benzene CAS No. 93489-07-7

1-Ethoxy-4-(isocyanatomethyl)benzene

Katalognummer: B13618504
CAS-Nummer: 93489-07-7
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: JXBFGHMTUAIGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an ethoxy group and an isocyanatomethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-ethoxy-4-(methyl)benzene with phosgene to introduce the isocyanate group . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-4-(isocyanatomethyl)benzene may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as distillation or recrystallization to achieve high purity levels of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-(isocyanatomethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethoxy-4-(isocyanatomethyl)benzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethoxy-4-(isocyanatomethyl)benzene is unique due to the presence of both the ethoxy and isocyanatomethyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for more complex chemical modifications and interactions compared to similar compounds.

Eigenschaften

CAS-Nummer

93489-07-7

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-ethoxy-4-(isocyanatomethyl)benzene

InChI

InChI=1S/C10H11NO2/c1-2-13-10-5-3-9(4-6-10)7-11-8-12/h3-6H,2,7H2,1H3

InChI-Schlüssel

JXBFGHMTUAIGEO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.